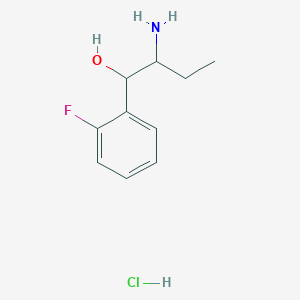

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(2-fluorophenyl)butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-2-9(12)10(13)7-5-3-4-6-8(7)11;/h3-6,9-10,13H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWASBIKHAPQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=CC=C1F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-91-2 | |

| Record name | Benzenemethanol, α-(1-aminopropyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis and characterization of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride, a fluorinated amino alcohol of significant interest in pharmaceutical and medicinal chemistry research. Drawing from established principles in organometallic chemistry and modern analytical techniques, this document details a robust synthetic pathway commencing from commercially available precursors. It further outlines a complete characterization workflow, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the target compound. This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically rigorous approach to the preparation and validation of this and structurally related molecules.

Introduction: Significance and Scientific Context

2-Amino-1-(2-fluorophenyl)butan-1-ol is a synthetic amino alcohol belonging to the broader class of phenylethanolamines. Its structure is analogous to known bioactive molecules and synthetic cathinones, which are compounds recognized for their effects on the central nervous system.[1][2] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] The ortho-positioning of the fluorine atom, in particular, can induce specific conformational constraints and electronic effects that may lead to novel pharmacological profiles.

Given its structural motifs, this compound serves as a valuable scaffold for library synthesis in drug discovery programs, potentially targeting a range of receptors and transporters. The hydrochloride salt form is typically prepared to enhance stability, crystallinity, and aqueous solubility, facilitating handling and formulation.[4]

This guide provides a proposed, logical synthetic route and a detailed protocol for the characterization of the final compound, establishing a self-validating system for researchers to produce and confirm this molecule with a high degree of confidence.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of a 1,2-amino alcohol is most effectively achieved through the nucleophilic addition of an organometallic reagent to an electrophilic carbonyl carbon. Our proposed pathway leverages the well-established Grignard reaction, a powerful and versatile method for C-C bond formation.[5][6]

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C1-phenyl bond. This retrosynthetic step suggests a Grignard reaction between a 2-fluorophenyl magnesium halide synthon and a 2-aminobutanal equivalent. However, free α-amino aldehydes are prone to instability and self-condensation. A more robust strategy involves the use of an N-protected α-amino aldehyde, which masks the reactive amine functionality during the organometallic addition. The tert-butoxycarbonyl (Boc) group is an ideal protecting group due to its stability under Grignard conditions and its facile removal under mild acidic conditions, which can be integrated into the final salt formation step.

Synthesis Workflow Diagram

Caption: Workflow for the three-step synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

-

1-Bromo-2-fluorobenzene (99%)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Boc-L-2-aminobutanal (or its racemic equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid solution (4M in 1,4-dioxane or anhydrous HCl in diethyl ether)

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Formation of 2-Fluorophenylmagnesium bromide

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the resulting dark grey-brown solution to room temperature for use in the next step.

Causality Note: The use of anhydrous conditions is paramount, as Grignard reagents are strong bases and will be quenched by protic sources like water.[5] The iodine crystal serves as a chemical initiator by etching the passivating oxide layer on the magnesium surface.

Step 2: Grignard Addition to N-Boc-2-aminobutanal

-

In a separate flame-dried flask under nitrogen, dissolve N-Boc-2-aminobutanal (0.9 equivalents) in anhydrous THF.

-

Cool this solution to 0 °C using an ice bath.

-

Slowly add the prepared Grignard reagent solution from Step 1 via cannula or dropping funnel to the aldehyde solution, maintaining the temperature below 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.

Causality Note: Adding the Grignard reagent to the aldehyde (inverse addition) at low temperature helps to control the exothermicity of the reaction and minimize side products.[7] The NH₄Cl workup is a mild acidic quench that hydrolyzes the magnesium alkoxide intermediate to the alcohol without prematurely cleaving the acid-labile Boc group.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc protected amino alcohol from Step 2 in a minimal amount of diethyl ether or ethyl acetate.

-

To this solution, add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 2-3 equivalents) dropwise with vigorous stirring.

-

A white precipitate should form immediately. Continue stirring for 1-2 hours at room temperature.[4]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride. The product can be further purified by recrystallization if necessary.

Causality Note: The strong acidic conditions simultaneously cleave the Boc protecting group and protonate the free amine to form the stable, isolable hydrochloride salt.

Characterization and Structural Elucidation

A battery of analytical techniques is required to confirm the structure and assess the purity of the synthesized compound. The following data are predicted based on the proposed structure and analysis of similar compounds.[1][8]

Purity Assessment by HPLC

High-Performance Liquid Chromatography is essential for determining the purity of the final compound. A reverse-phase method is typically employed.[9][10]

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 210 nm |

| Expected Result | A single major peak with >95% purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.[8]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz) Note: Chemical shifts (δ) are approximate. Protons on the hydroxyl and amine groups are exchangeable with D₂O.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Broad singlet | 3H | -NH₃⁺ | Exchangeable protons of the ammonium salt. |

| 7.2 - 7.6 | Multiplet | 4H | Ar-H | Complex pattern due to F-H coupling. |

| ~5.5 | Broad singlet | 1H | Ar-CH(OH)- | Exchangeable hydroxyl proton. |

| ~4.8 | Doublet | 1H | Ar-CH(OH)- | Benzylic proton adjacent to OH. |

| ~3.1 | Multiplet | 1H | -CH(NH₃⁺)- | Methine proton adjacent to the ammonium group. |

| 1.5 - 1.8 | Multiplet | 2H | -CH₂-CH₃ | Methylene protons of the butyl chain. |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ | Terminal methyl group. |

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d, J ≈ 245 Hz) | Ar C-F | Carbon directly bonded to fluorine, shows large coupling constant. |

| 125 - 135 | Aromatic Carbons | Remaining aromatic carbons, some showing smaller C-F couplings. |

| ~70 | Ar-CH(OH)- | Carbinol carbon. |

| ~55 | -CH(NH₃⁺)- | Carbon bearing the amino group. |

| ~25 | -CH₂-CH₃ | Methylene carbon. |

| ~10 | -CH₂-CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.[1][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (Broad) | O-H Stretch | Hydroxyl group |

| 2800 - 3100 (Broad) | N-H Stretch | Ammonium salt (-NH₃⁺) |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H |

| ~1600, ~1480 | C=C Stretch | Aromatic ring |

| 1200 - 1250 | C-F Stretch | Aryl-Fluoride |

| 1050 - 1150 | C-O Stretch | Secondary alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| Technique | Parameter | Expected Result |

| Ionization | Electrospray (ESI+) | |

| Expected [M+H]⁺ | m/z | 198.12 |

| Key Fragments | m/z | 180 ([M+H - H₂O]⁺), 123 ([C₇H₆FO]⁺) |

Rationale for Fragmentation: The most common initial fragmentation for such alcohols is the loss of water.[1] A subsequent key fragment would arise from cleavage of the C-C bond between the two chiral centers.

Discussion and Safety Considerations

-

Critical Parameters: The success of this synthesis hinges on the effective formation of the Grignard reagent, which requires strictly anhydrous conditions. The temperature control during the addition to the aldehyde is also critical to maximize yield and minimize side reactions.

-

Pharmacological Potential: The structural similarity to cathinone analogs suggests that this compound may possess psychoactive properties.[1][12] Any biological evaluation should be conducted with appropriate ethical and regulatory oversight.

-

Safety: 1-Bromo-2-fluorobenzene is a skin and eye irritant. Grignard reagents are flammable and react violently with water. THF can form explosive peroxides. Hydrochloric acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This guide details a robust and logical synthetic route for the preparation of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride. By employing a standard N-Boc protection strategy coupled with a Grignard reaction, the target molecule can be synthesized in three distinct steps from common starting materials. The comprehensive characterization protocol, utilizing HPLC, NMR, IR, and MS, provides a validated framework for researchers to confirm the identity, structure, and purity of the final product, ensuring scientific integrity for subsequent research and development activities.

References

-

Rojkiewicz, M., Kuś, P., Kusz, J., & Książek, M. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36, 141–150. Available from: [Link]

-

Subirós-Funosas, R., El-Faham, A., & Albericio, F. (n.d.). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Luxembourg Bio Technologies. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylethan-1-ol. PubChem Compound Database. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Al-Wabli, R. I., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PLOS ONE, 16(4), e0249675. Available from: [Link]

- Goldberg, M. W., & Kirchensteiner, H. (1943). Synthesis of dl-2-amino-1-butanol. U.S. Patent No. 3,944,617. Google Patents.

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

-

Henderson, J. W., Ricker, R. D., Bidlingmeyer, B. A., & Woodward, C. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available from: [Link]

-

Denisco, R., & Cumpston, K. (2012). Synthetic Cathinones and amphetamine analogues: What's the rave about? Toxicology Communications, 2(1). Available from: [Link]

-

LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

-

Supplementary Information. (n.d.). Available from: [Link]

-

ResearchGate. (n.d.). IR spectroscopy of 2-hydroxy-1,2-diphenylethan-1-one (at left) and copper(II)–2-imino-1,2-diphenylethan-1-ol complex [Cu(II)–ID] (at right). Available from: [Link]

-

Schou, M., et al. (2005). Optimizing an online SPE-HPLC method for analysis of (R)-[11C]1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide [(R)-[11C]PK11195] and its metabolites in humans. Applied Radiation and Isotopes, 62(3), 431-437. Available from: [Link]

-

Imakyure, O., Kai, M., Mitsui, T., Nohta, H., & Ohkura, Y. (1993). Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates. Analytical Sciences, 9, 647-650. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Available from: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Available from: [Link]

-

Chen, G. P., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. SciHorizon. Available from: [Link]

-

Namera, A., et al. (2014). The analytical investigation of synthetic street drugs containing cathinone analogs. Forensic Science International, 234, 50-56. Available from: [Link]

-

Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]

-

Quora. (2021). What is the reaction of Grignard reagent with two degree amines?. Available from: [Link]

-

Wikipedia. (n.d.). Substituted cathinone. Available from: [Link]

-

Al-Ghamdi, A. F., et al. (2025). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry. Available from: [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]

-

Adamowicz, P., & Zuba, D. (2023). A review of synthetic cathinones emerging in recent years (2019–2022). Archives of Toxicology, 97, 309–343. Available from: [Link]

-

El-Didamony, A. M. (2011). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 19(1), 51-59. Available from: [Link]

-

Al-Yousef, H. M., et al. (2022). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Metholic Extract of Euphorbia cuneata Vahl Aerial Parts. Molecules, 27(1), 231. Available from: [Link]

-

Catak, S., et al. (2020). The Grignard Reaction-Unraveling a Chemical Puzzle. Journal of the American Chemical Society. Available from: [Link]

-

Gimalova, F. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7064. Available from: [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available from: [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available from: [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 8. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Optimizing an online SPE-HPLC method for analysis of (R)-[11C]1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide [(R)-[11C]PK11195] and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted cathinone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Predicted Properties and Characterization of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Chemical Entities

In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities is paramount. This guide addresses a compound of significant interest at the frontier of medicinal chemistry: 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride . As of the latest literature review, this specific molecule is not well-documented, presenting both a challenge and an opportunity. This document, therefore, serves as a forward-looking technical guide. It is designed not as a retrospective summary of known data, but as a proactive, expert-driven roadmap for any research team embarking on the synthesis and characterization of this compound. By leveraging data from structurally analogous molecules, we will project its likely chemical and physical properties and outline a rigorous, self-validating protocol for its comprehensive analysis.

Molecular Structure and Rationale for Investigation

The structure of 2-Amino-1-(2-fluorophenyl)butan-1-ol comprises a butanol backbone with key functional groups that suggest potential psychoactive or pharmacological properties. The presence of a chiral center at the second carbon, the hydroxyl group, the amino group, and the fluorinated phenyl ring are all features known to influence receptor binding and metabolic stability. The hydrochloride salt form is anticipated to enhance solubility in aqueous media, a desirable trait for both experimental handling and potential bioavailability.

The rationale for investigating this molecule stems from its structural similarity to known cathinone and amphetamine derivatives, which are of interest in neuroscience research and for their potential therapeutic applications. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic pathways and enhance binding affinity.

Predicted Physicochemical Properties: A Comparative Analysis

Direct experimental data for 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is not currently available. However, we can extrapolate a set of predicted properties by comparing it to structurally related compounds for which data exists. This comparative approach provides a scientifically grounded starting point for experimental design.

| Property | 2-Amino-1-phenylbutan-1-ol[1] | 2-Amino-1-(2-fluorophenyl)ethanol[2][3] | 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride (Predicted) | Justification for Prediction |

| Molecular Formula | C10H15NO | C8H10FNO | C10H14FNO · HCl | Based on the addition of a fluorine atom and formation of the hydrochloride salt. |

| Molecular Weight | 165.23 g/mol | 155.17 g/mol | ~219.68 g/mol | Calculated based on the predicted molecular formula. |

| Appearance | Not specified | Not specified | White to off-white crystalline solid | Typical appearance for hydrochloride salts of similar amines. |

| Melting Point | Not specified | Not specified | 160-180 °C (Predicted Range) | The presence of the hydrochloride salt and the larger butanol chain would likely result in a higher melting point than related free bases. |

| Solubility | Not specified | Not specified | Soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents. | The hydrochloride salt form is expected to confer aqueous solubility. |

| pKa | Not specified | Not specified | 8.5 - 9.5 (Predicted Range for the amine) | The electron-withdrawing effect of the fluorine may slightly lower the pKa of the amino group compared to its non-fluorinated analog. |

Proposed Analytical Characterization Workflow

The following section outlines a comprehensive, step-by-step methodology for the full analytical characterization of a newly synthesized batch of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride. This workflow is designed to be self-validating, ensuring the structural integrity and purity of the compound.

Structural Elucidation

A multi-faceted spectroscopic approach is essential for unambiguous structure confirmation.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O or DMSO-d₆):

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of deuterated solvent.

-

Rationale: This experiment will reveal the proton environment of the molecule. Key expected signals include:

-

A triplet corresponding to the terminal methyl group of the butyl chain.

-

Multiplets for the methylene protons of the butyl chain.

-

A multiplet for the proton at the chiral center bearing the amino group.

-

A doublet or multiplet for the proton at the chiral center bearing the hydroxyl group.

-

A complex multiplet pattern in the aromatic region characteristic of an ortho-substituted fluorophenyl group.

-

A broad singlet for the amine protons, which may exchange with D₂O.

-

-

-

¹³C NMR (100 MHz, D₂O or DMSO-d₆):

-

Rationale: This provides information on the carbon skeleton. Expected signals will correspond to the four distinct carbons of the butyl chain and the six carbons of the fluorophenyl ring. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

-

¹⁹F NMR (376 MHz, D₂O or DMSO-d₆):

-

Rationale: This is a crucial experiment to confirm the presence and position of the fluorine atom. A single resonance, likely a multiplet due to coupling with ortho and meta protons, is expected.

-

3.1.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) - Electrospray Ionization (ESI+):

-

Sample Preparation: Prepare a dilute solution of the compound in methanol or acetonitrile.

-

Rationale: HRMS will provide the exact mass of the protonated molecule [M+H]⁺, which should match the calculated exact mass of the free base (C10H14FNO). This is a definitive confirmation of the elemental composition.

-

Expected [M+H]⁺: ~184.1132 m/z.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Rationale: Fragmentation analysis will help to confirm the connectivity of the molecule. Key expected fragments would arise from the loss of water, the cleavage of the C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon, and fragmentation of the butyl chain.

-

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR).

-

Rationale: To identify key functional groups.

-

O-H stretch: A broad absorption around 3200-3500 cm⁻¹.

-

N-H stretch: A moderate absorption in the same region, potentially overlapping with the O-H stretch.

-

C-H aromatic stretch: Absorptions just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Absorptions just below 3000 cm⁻¹.

-

C=C aromatic stretch: Absorptions around 1450-1600 cm⁻¹.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

Purity and Stereochemical Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

-

Detection: UV at 254 nm and 210 nm.

-

Rationale: To assess the purity of the compound. A single, sharp peak is indicative of high purity.

3.2.2. Chiral HPLC

-

Rationale: The molecule contains two chiral centers, meaning it can exist as four possible stereoisomers. It is critical to determine if the synthesized material is a single enantiomer, a pair of diastereomers, or a mixture of all four.

-

Column: A chiral stationary phase column (e.g., cellulose- or amylose-based).

-

Mobile Phase: Typically a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).

-

Protocol:

-

Develop a separation method using a racemic or diastereomeric mixture of the compound.

-

Analyze the synthesized batch to determine the stereochemical composition.

-

Physical Property Determination

-

Melting Point: Use a standard melting point apparatus. The melting range should be narrow for a pure compound.

-

Solubility: Determine the solubility in various solvents (water, ethanol, methanol, dichloromethane, etc.) at a known temperature.

-

pKa Determination: Potentiometric titration is a standard method to determine the pKa of the amine.

Proposed Synthetic Pathway

A plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach to synthesizing similar amino alcohols is the reduction of an alpha-amino ketone.

Caption: Proposed synthetic route for 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride.

Safety and Handling

Given the lack of specific toxicity data, a cautious approach is mandatory. The safety profile should be inferred from structurally related compounds. Many amino-phenyl-alcohol derivatives can be irritants and may have psychoactive effects.

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if aerosolization is possible, a respirator may be necessary.

Handling Procedures:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and safe handling of the novel compound 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride. While direct experimental data is not yet available, the predictive and methodological approach outlined here offers a robust starting point for researchers. The successful execution of this characterization plan will provide the foundational data necessary for any subsequent investigation into the pharmacological and toxicological properties of this molecule. Future work should focus on chiral separation and the individual biological evaluation of the different stereoisomers to fully understand its potential as a new chemical probe or therapeutic lead.

References

-

PubChem. (n.d.). (-)-2-Amino-1-butanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-phenylbutan-1-ol. Retrieved from [Link]

Sources

Spectroscopic analysis of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-1-(2-fluorophenyl)butan-1-ol Hydrochloride

Introduction: The Imperative for Rigorous Characterization

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is a chiral amino alcohol derivative. Structurally, it belongs to the broader class of substituted cathinones and phenethylamines, compounds of significant interest in both pharmaceutical development and forensic analysis due to their psychoactive potential.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and biological activity, making fluorinated analogues a key area of modern drug discovery.[3]

Given its potential applications and regulatory scrutiny, unambiguous structural confirmation and purity assessment are paramount. A multi-faceted spectroscopic approach is not merely a procedural formality but a foundational requirement for scientific integrity. This guide provides a comprehensive framework for the spectroscopic analysis of this compound, moving beyond rote protocols to explain the causal logic behind the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This integrated methodology ensures a self-validating system for complete and authoritative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the atomic connectivity and chemical environment of a molecule. For a compound like 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an irrefutable assignment. The analysis of fluorinated psychoactive substances by NMR is a well-established and powerful technique.[4]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the salt and keeps the acidic -OH and -NH₃⁺ protons from exchanging too rapidly, allowing for their observation. Deuterium oxide (D₂O) can also be used; in this case, the -OH and -NH₃⁺ protons will exchange with deuterium and their signals will disappear, which is a useful diagnostic test.

-

Instrumentation: Acquire spectra on a high-resolution FT-NMR spectrometer, for instance, operating at a frequency of 400 MHz or higher for protons.[1]

-

Data Acquisition:

-

¹H NMR: Acquire standard proton spectra. The labile protons can be confirmed by performing a D₂O shake, where a drop of D₂O is added to the DMSO-d₆ sample, and the spectrum is re-acquired.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon environments.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly specific and confirms the presence and electronic environment of the fluorine atom.[4]

-

Spectral Interpretation: Decoding the Structure

The hydrochloride salt form means the amino group will be protonated (-NH₃⁺). This, along with the hydroxyl group and the electronegative fluorine, dictates the electronic environment and resulting chemical shifts.

¹H NMR Analysis: The proton spectrum provides information on the number of different types of protons and their neighboring environments. The protons of the labile -OH and -NH₃⁺ groups are often broad and their chemical shifts can be concentration-dependent.[5]

¹³C NMR Analysis: The carbon spectrum reveals all unique carbon atoms. A key feature will be the carbon directly bonded to the fluorine atom, which will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

¹⁹F NMR Analysis: This spectrum provides a "fingerprint" for the fluorinated compound.[4] For 2-Amino-1-(2-fluorophenyl)butan-1-ol, a single resonance is expected, which will be split into a multiplet by the adjacent aromatic protons.

Tabulated NMR Data (Predicted)

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Couplings / Notes |

| Aromatic C-F | - | ~158-162 | Doublet, ¹JCF ≈ 240-250 Hz |

| Aromatic CHs | ~7.2 - 7.8 | ~115 - 135 | Complex multiplets due to H-H and H-F coupling |

| CH-OH | ~4.8 - 5.2 | ~70 - 75 | Methine proton adjacent to hydroxyl |

| CH-NH₃⁺ | ~3.3 - 3.7 | ~55 - 60 | Methine proton adjacent to ammonium |

| -CH₂- | ~1.6 - 2.0 | ~20 - 25 | Methylene protons of the ethyl group |

| -CH₃ | ~0.8 - 1.1 | ~10 - 15 | Methyl protons of the ethyl group |

| -OH | Broad, variable | - | Exchangeable with D₂O |

| -NH₃⁺ | Broad, variable | - | Exchangeable with D₂O |

Visualization: NMR Analysis Workflow

Caption: Workflow for definitive structure elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR serves as a crucial validation step, confirming the presence of the hydroxyl, amino (as ammonium), and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory. The ATR method is preferred for its simplicity, requiring no sample preparation like KBr pellets.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Spectral Interpretation: Identifying Key Vibrations

The IR spectrum will display a series of absorption bands corresponding to specific vibrational modes. For related amine hydrochloride salts, characteristic bands are readily observable.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Stretching of the hydroxyl group, broadened by hydrogen bonding. |

| N-H Stretch | 2800 - 3200 | Strong, Broad | Stretching of the N-H bonds in the -NH₃⁺ group. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching of C-H bonds on the fluorophenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Asymmetric and symmetric stretching of C-H bonds in the butyl chain. |

| C=C Aromatic Stretch | ~1600, ~1450-1500 | Medium-Strong | In-plane skeletal vibrations of the aromatic ring. |

| C-F Stretch | 1100 - 1300 | Strong | A strong, characteristic band for the carbon-fluorine bond. |

| C-O Stretch | 1050 - 1150 | Medium-Strong | Stretching of the secondary alcohol C-O bond. |

The presence of these distinct bands provides compelling, synergistic evidence that corroborates the structure determined by NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for this molecule, as it is a soft ionization method well-suited for polar and ionic compounds.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule.

-

Data Acquisition: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Spectral Interpretation: Assembling the Molecular Puzzle

-

Molecular Ion: The compound has a molecular formula of C₁₀H₁₄FNO (free base). The expected monoisotopic mass is 183.1059 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated free base, [M+H]⁺, at an m/z of approximately 184.1137 .

-

Fragmentation Pattern: The MS/MS spectrum will reveal characteristic fragments that can be pieced together to confirm the structure.

Visualization: Predicted ESI-MS Fragmentation

Caption: Predicted fragmentation pathway in positive mode ESI-MS/MS.

This fragmentation analysis provides a self-validating dataset: the molecular ion confirms the elemental composition, and the fragments confirm the connectivity of the key structural units (the fluorobenzoyl moiety and the aminobutane side chain).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Aromatic System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. For this compound, the absorption is dominated by the π → π* transitions of the 2-fluorophenyl chromophore.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm, using the pure solvent as a reference blank.

Spectral Interpretation

The spectrum is expected to show characteristic absorption bands for a substituted benzene ring. For similar fluorinated cathinones, absorption maxima are typically observed around 250-260 nm.[6] The presence of the ortho-fluoro substituent will influence the exact position and intensity of the absorption maximum (λ_max). While not as structurally informative as NMR or MS, UV-Vis is an excellent, simple method for identity confirmation against a known reference standard and is widely used for quantitative analysis via the Beer-Lambert Law.

An Integrated and Self-Validating Approach

No single technique provides a complete picture. The power of this analytical workflow lies in the convergence of evidence from orthogonal methods.

Sources

- 1. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation of 2-Amino-1-(2-fluorophenyl)butan-1-ol Hydrochloride: A Structural Elucidation Whitepaper

An In-Depth Technical Guide

Executive Summary

The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinone derivatives, presents a significant challenge for analytical laboratories in forensic, clinical, and pharmaceutical settings.[1][2] Accurate and unambiguous identification is paramount. 2-Amino-1-(2-fluorophenyl)butan-1-ol, a structural analog of various controlled substances, requires robust analytical methodologies for its characterization. This technical guide provides an in-depth examination of its mass spectrometric behavior, focusing on the predictable and diagnostic fragmentation patterns observed under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). As a Senior Application Scientist, this paper synthesizes foundational chemical principles with field-proven analytical strategies to offer a comprehensive workflow for researchers, from sample preparation to data interpretation. We will explore the causality behind ionization choices, detail the key fragmentation pathways, and present a self-validating protocol for confident structural elucidation.

Foundational Concepts: The Analyte and the Technology

Chemical Profile: 2-Amino-1-(2-fluorophenyl)butan-1-ol

To predict the fragmentation behavior of a molecule, one must first understand its structure. The target analyte is a β-amino alcohol. Its key structural features, which dictate its behavior in a mass spectrometer, are:

-

A Primary Amine (-NH₂): A basic site readily protonated in ESI and a key initiator of alpha-cleavage fragmentation.[3]

-

A Secondary Alcohol (-OH): Susceptible to neutral loss as a water molecule (H₂O).[3]

-

A 2-Fluorophenyl Group: An aromatic ring that provides structural stability and a characteristic isotopic pattern. Its bond to the chiral center is a potential cleavage site.

-

An Ethyl Side Chain: Provides an additional site for aliphatic C-C bond cleavage.

The compound is supplied as a hydrochloride salt, which readily dissociates in common analytical solvents, yielding the free base for analysis.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₄FNO |

| Monoisotopic Mass (Free Base) | 183.1059 u |

| Protonated Ion [M+H]⁺ | 184.1137 u |

| Key Functional Groups | Primary Amine, Secondary Alcohol, Fluoro-Aromatic |

The Analytical Imperative in Modern Chemistry

The structural similarity of 2-Amino-1-(2-fluorophenyl)butan-1-ol to synthetic cathinones places it in a class of compounds requiring vigilant monitoring.[4][5] Analytical methods must therefore be highly specific to distinguish between closely related isomers and analogs, a task for which tandem mass spectrometry is exceptionally well-suited.

Principles of Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions in the gas phase.[6] For structural elucidation of small molecules, tandem mass spectrometry (MS/MS) is the industry standard. The process involves:

-

Ionization: A soft ionization technique like Electrospray Ionization (ESI) is used to generate intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[7]

-

Precursor Ion Selection: The first mass analyzer (Q1) isolates the [M+H]⁺ ion of the target analyte.

-

Fragmentation: The isolated ions are accelerated into a collision cell (q2) filled with an inert gas (e.g., argon or nitrogen). This Collision-Induced Dissociation (CID) imparts internal energy, causing the ion to break apart into smaller fragment ions and neutral molecules.[8]

-

Fragment Ion Analysis: The second mass analyzer (Q3) scans and detects the resulting fragment ions, producing a product ion spectrum that serves as a structural fingerprint of the original molecule.

Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated molecule ([M+H]⁺, m/z 184.11) is governed by the stability of the resulting fragment ions and neutral losses. The primary amine is the most likely site of protonation in the ESI source. From this precursor, we can predict several high-probability fragmentation pathways.

Pathway A: Dehydration - The Dominant Neutral Loss

The presence of the hydroxyl group makes the loss of a neutral water molecule (18.01 u) a highly favorable fragmentation pathway, a common characteristic of protonated alcohols and amino acids.[3][9]

-

Mechanism: The protonated amine likely facilitates the elimination of the adjacent hydroxyl group as H₂O. This results in the formation of a resonance-stabilized iminium cation.

-

Diagnostic Ion: [M+H - H₂O]⁺ at ** m/z 166.10**. The high stability of the resulting ion often makes this the base peak in the product ion spectrum.

Pathway B: Benzylic Cleavage

Cleavage of the C-C bond between the aromatic ring and the carbon bearing the hydroxyl group (the benzylic position) is another common pathway. This is driven by the formation of a stable benzylic cation.

-

Mechanism: The bond between C1 of the butane chain and the phenyl ring cleaves.

-

Diagnostic Ions: This cleavage can result in two possible charged fragments depending on where the charge is retained.

-

Fluorobenzoyl-type cation: [C₇H₆FO]⁺ at m/z 125.04 . This fragment contains the fluorophenyl ring and the hydroxyl-bearing carbon.

-

Aminobutane cation: [C₄H₁₀N]⁺ at m/z 72.08 . This represents the aliphatic portion of the molecule.

-

Pathway C: Alpha-Cleavage adjacent to the Amine

Alpha-cleavage is a defining fragmentation mechanism for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[3][10]

-

Mechanism: Cleavage of the bond between C1 and C2 of the butane chain.

-

Diagnostic Ion: This pathway would also yield the aminobutane fragment [C₄H₁₀N]⁺ at m/z 72.08 . The observation of this ion can be attributed to both benzylic and alpha-cleavage mechanisms, reinforcing its diagnostic value.

The interplay of these pathways provides a robust and unique fingerprint for the molecule. The diagram below visualizes these competing fragmentation routes from the protonated precursor ion.

Caption: Predicted fragmentation pathways of protonated 2-Amino-1-(2-fluorophenyl)butan-1-ol.

A Self-Validating Experimental Protocol: LC-MS/MS

This section details a robust workflow for the analysis of 2-Amino-1-(2-fluorophenyl)butan-1-ol HCl. The causality behind each step is explained to ensure methodological integrity.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of the hydrochloride salt and dissolve in 1 mL of methanol. The choice of methanol is based on its volatility and compatibility with reversed-phase chromatography.

-

Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of mobile phase A and B (see below). This ensures the standard is in a solvent environment identical to the initial chromatographic conditions, promoting good peak shape.

-

Sample Preparation: For unknown samples, a similar dissolution and dilution scheme should be followed. If the matrix is complex (e.g., biological fluids), a sample cleanup step like solid-phase extraction (SPE) may be required.[11]

Liquid Chromatography (LC) Method

The goal of the LC method is to chromatographically separate the analyte from any impurities or matrix components before it enters the mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). C18 is the workhorse for small molecule analysis due to its hydrophobic retention of a wide range of compounds.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Rationale: Formic acid is a critical modifier. It acidifies the mobile phase, ensuring the primary amine of the analyte remains protonated ([M+H]⁺), which is essential for positive mode ESI analysis and good chromatographic peak shape.

-

-

Gradient: 5% to 95% B over 5 minutes. A gradient is employed to ensure elution of compounds with varying polarities and to clean the column after each injection.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Mass Spectrometry (MS) Method

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MS1 - Full Scan: Acquire a full scan from m/z 50-500 to confirm the presence of the [M+H]⁺ precursor ion at m/z 184.11.

-

MS2 - Product Ion Scan (PIS):

-

Precursor Ion: m/z 184.11.

-

Isolation Window: ± 0.7 Da.

-

Activation: Collision-Induced Dissociation (CID).

-

Collision Energy: 15-25 eV (This may require optimization).

-

Rationale: The collision energy must be sufficient to induce fragmentation but not so high as to obliterate the ions into uninformative fragments. A ramped collision energy experiment can be used to find the optimal value that produces a rich spectrum of the key diagnostic ions.

-

-

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample to data.

Caption: A typical workflow for the structural elucidation of small molecules by LC-MS/MS.

Data Interpretation and Validation

Confident identification relies on matching multiple pieces of evidence. For this analyte, the "three-point match" of retention time, precursor mass, and the fragmentation pattern provides an exceptionally high degree of certainty.

Summary of Diagnostic Ions

The following table summarizes the key ions that a researcher should look for. Analysis on a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is strongly recommended to use accurate mass for elemental composition confirmation.[12]

Table 2: Key Diagnostic Ions for 2-Amino-1-(2-fluorophenyl)butan-1-ol

| Ion Description | Proposed Formula | Calculated m/z | Experimental Role |

| Protonated Precursor | [C₁₀H₁₅FNO]⁺ | 184.1137 | Selected in Q1 for fragmentation. |

| Primary Fragment (Dehydration) | [C₁₀H₁₃FN]⁺ | 166.1032 | Confirmatory. Often the most abundant fragment. |

| Benzylic Fragment | [C₇H₆FO]⁺ | 125.0403 | Confirmatory. Indicates the fluorophenyl-CHOH moiety. |

| Amine Fragment | [C₄H₁₀N]⁺ | 72.0813 | Confirmatory. Indicates the aminobutane side chain. |

The Principle of Self-Validation

This analytical protocol is inherently self-validating. The probability of an unrelated compound co-eluting at the same retention time, having the same precursor mass, AND producing the same three diagnostic fragment ions is statistically negligible. This multi-faceted confirmation is the cornerstone of trustworthy analytical science.

Conclusion

The mass spectrometric fragmentation of 2-Amino-1-(2-fluorophenyl)butan-1-ol is predictable and yields several high-abundance, diagnostic ions. By leveraging a standard LC-MS/MS platform with ESI, analysts can confidently identify this compound. The primary fragmentation pathways—dehydration to yield m/z 166.10, and C-C bond cleavages to produce fragments at m/z 125.04 and m/z 72.08—provide a unique structural fingerprint. The experimental workflow detailed in this guide offers a robust, reliable, and scientifically sound method for the unambiguous identification of this and structurally related compounds in various research and applied settings.

References

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

-

Title: A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples Source: PubMed Central (PMC) URL: [Link]

-

Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]

-

Title: Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

-

Title: Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry Source: Spectroscopy Online URL: [Link]

-

Title: Identification of Small Molecules using Mass Spectrometry Source: Friedrich-Schiller-Universität Jena URL: [Link]

-

Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

-

Title: The analytical investigation of synthetic street drugs containing cathinone analogs Source: ResearchGate URL: [Link]

-

Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation Source: PubMed Central (PMC), NIH URL: [Link]

-

Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

-

Title: 1 Introduction to Mass Spectrometry, a Tutorial Source: Wiley-VCH URL: [Link]

-

Title: Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison Source: MDPI URL: [Link]

-

Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: PubMed Central (PMC) URL: [Link]

-

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

Sources

- 1. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. unodc.org [unodc.org]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 8. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]

- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Predicted Biological Activity of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride, a compound for which direct pharmacological data is not publicly available. By leveraging established structure-activity relationships (SAR) of analogous compounds, including phenylethanolamines and substituted cathinones, this paper puts forth a scientifically grounded hypothesis regarding its potential mechanism of action and pharmacological effects. The primary predicted activity of this compound is as a modulator of monoamine neurotransmitter transporters. This guide will delve into the rationale behind this prediction, explore the likely influence of its specific chemical features, and propose a detailed experimental workflow for its empirical validation.

Introduction: Deconstructing the Molecule

2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is a chiral amino alcohol. Its structure can be broken down into three key components that are predicted to govern its biological activity: the phenylethanolamine backbone , the 2-fluoro substitution on the phenyl ring, and the butan-1-ol side chain .

The phenylethanolamine scaffold is a common feature in many psychoactive compounds and endogenous neurotransmitters, suggesting a likely interaction with the central nervous system. The presence of two chiral centers, at the carbinol and the amino-substituted carbon, implies that the stereochemistry of the molecule will be a critical determinant of its potency and selectivity.

The 2-fluoro substitution is a deliberate modification that can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence receptor binding and metabolic stability.[1][2]

The butan-1-ol side chain with an amino group at the second position distinguishes it from simpler phenylethanolamines and cathinones, potentially influencing its affinity and selectivity for various transporters and receptors.

Predicted Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural similarity to synthetic cathinones and phenethylamines, the most probable primary mechanism of action for 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4][5][6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[8][9][10][11] Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in various physiological and psychological effects.

The nature of this modulation can be either as a reuptake inhibitor (blocker) or a releasing agent (substrate). The subtle structural features of the molecule will determine which of these mechanisms is dominant and its selectivity for DAT, NET, or SERT.

The Influence of the Phenylethanolamine Backbone and Butyl Chain

The core phenylethanolamine structure is a well-established pharmacophore for interacting with monoamine transporters. The length and branching of the alkyl chain attached to the alpha-carbon of the ethylamine side chain in synthetic cathinones are known to influence potency and selectivity. The ethyl group at this position in 2-Amino-1-(2-fluorophenyl)butan-1-ol is larger than the methyl group found in many common cathinones, which could impact its interaction with the transporter binding pocket.

The Role of the 2-Fluoro Substitution

Aromatic substitution, particularly with halogens, is a common strategy in medicinal chemistry to modulate the activity of psychoactive compounds. The position of the substituent on the phenyl ring is critical. In the case of synthetic cathinones, aryl substitutions can reduce or abolish amphetamine-like stimulant actions.[3] However, the specific effect of a 2-fluoro substitution is not extensively documented in the context of simple amino alcohols. It is plausible that the electron-withdrawing nature of the fluorine atom could alter the electrostatic interactions with the transporter protein. Furthermore, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, potentially leading to a longer duration of action.[1][2]

Stereochemistry: A Critical Determinant of Activity

2-Amino-1-(2-fluorophenyl)butan-1-ol has two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). It is well-established for many psychoactive compounds, including cathinones, that one enantiomer is often significantly more potent than the others.[3] For instance, S(-)-cathinone is more potent as a stimulant than R(+)-cathinone.[3] Therefore, the biological activity of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride will be highly dependent on the specific stereoisomer(s) present in the sample. A racemic mixture may exhibit a complex pharmacological profile reflecting the activities of all constituent isomers.

Potential Pharmacological Effects

Given the predicted interaction with monoamine transporters, 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride could exhibit a range of central nervous system effects. The specific behavioral profile will depend on its selectivity and whether it acts as a reuptake inhibitor or a releasing agent.

-

Dopaminergic activity could lead to stimulant effects, increased motivation, and euphoria.

-

Noradrenergic activity could contribute to increased alertness, focus, and cardiovascular effects such as increased heart rate and blood pressure.

-

Serotonergic activity could manifest as mood-altering effects, and potentially side effects such as anxiety or nausea.

It is also important to consider potential off-target activities. The amino alcohol moiety is present in some compounds with antimicrobial properties, although this is a less likely primary mechanism for a compound with this overall structure.[12]

Proposed Experimental Workflow for Empirical Validation

To empirically determine the biological activity of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride, a systematic, multi-tiered experimental approach is necessary.

In Vitro Characterization

The initial phase of investigation should focus on in vitro assays to determine the molecular targets and mechanism of action.

Experimental Protocol 1: Monoamine Transporter Binding Assays

-

Objective: To determine the affinity of the compound for DAT, NET, and SERT.

-

Methodology:

-

Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from competition binding curves.

-

Experimental Protocol 2: Monoamine Transporter Uptake Assays

-

Objective: To determine if the compound acts as an inhibitor or a substrate (releaser) at DAT, NET, and SERT.

-

Methodology:

-

Use cells stably expressing human DAT, NET, or SERT.

-

For inhibition: Pre-incubate the cells with varying concentrations of the test compound, then add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

For release: Pre-load the cells with the radiolabeled substrate, then add the test compound and measure the amount of radioactivity released into the extracellular medium.

-

Terminate the assay by washing the cells and measuring the intracellular radioactivity.

-

Calculate the IC₅₀ for uptake inhibition and the EC₅₀ for release.

-

In Vivo Evaluation

Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's physiological and behavioral effects.

Experimental Protocol 3: Locomotor Activity Assessment

-

Objective: To assess the stimulant or sedative effects of the compound.

-

Methodology:

-

Administer various doses of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride to rodents (e.g., mice or rats).

-

Place the animals in an open-field arena equipped with infrared beams to automatically track their movement.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period.

-

Compare the activity of treated animals to a vehicle control group.

-

Experimental Protocol 4: Drug Discrimination Studies

-

Objective: To determine if the subjective effects of the compound are similar to known classes of drugs (e.g., stimulants, anxiolytics).

-

Methodology:

-

Train animals to discriminate between a known drug (e.g., cocaine or amphetamine) and saline.

-

Once trained, administer the test compound and observe which lever the animal presses.

-

This will indicate whether the animal perceives the subjective effects of the test compound as being similar to the training drug.

-

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Predicted In Vitro Activity Profile

| Assay | Predicted Outcome | Rationale |

|---|---|---|

| DAT Binding (Ki) | < 1 µM | Phenylethanolamine scaffold |

| NET Binding (Ki) | < 1 µM | Phenylethanolamine scaffold |

| SERT Binding (Ki) | > 1 µM | Alkyl substitution may decrease SERT affinity |

| Dopamine Uptake | Inhibition (IC₅₀ < 1 µM) or Release (EC₅₀ < 1 µM) | Structural similarity to cathinones |

| Norepinephrine Uptake | Inhibition (IC₅₀ < 1 µM) or Release (EC₅₀ < 1 µM) | Structural similarity to cathinones |

| Serotonin Uptake | Weak inhibition or no effect | See SERT binding rationale |

Visualization of Concepts

To further clarify the proposed mechanisms and experimental workflows, the following diagrams are provided.

Caption: Proposed experimental workflow for validating the biological activity of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride.

Caption: Predicted interaction of 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride with monoamine transporters at the synapse.

Conclusion

While direct experimental data on 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is currently lacking, a robust hypothesis regarding its biological activity can be formulated based on well-established structure-activity relationships of analogous compounds. The most probable mechanism of action is the modulation of monoamine transporters, with the specific effects being highly dependent on its stereochemistry and its selectivity for DAT, NET, and SERT. The proposed experimental workflow provides a clear path for the empirical validation of this hypothesis. This in-depth analysis serves as a valuable resource for researchers and drug development professionals interested in the potential of this and structurally related novel psychoactive compounds.

References

- U.S. Patent No. 3,944,617. (1976). Synthesis of dl-2-amino-1-butanol.

-

Glennon, R. A., & Dukat, M. (2015). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 49–73. [Link]

-

Kumari, A., & Singh, A. (2018). Neurotransmitters in alcoholism: A review of neurobiological and genetic studies. Indian journal of psychiatry, 60(1), 3–10. [Link]

-

Kourist, R., & Gröger, H. (2018). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Catalysis Letters, 148(10), 2963–2974. [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

-

Meanwell, N. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science (New York, N.Y.), 317(5846), 1881–1886. [Link]

-

Owen, D. R., & Cawkill, D. (2010). Phenibut (β-Phenyl-γ-Aminobutyric Acid): an Easily Obtainable “Dietary Supplement” With Propensities for Physical Dependence and Addiction. Journal of clinical psychopharmacology, 30(5), 629–630. [Link]

-

Clark, J. A., & Amara, S. G. (1993). Amino acid neurotransmitter transporters: structure, function, and molecular diversity. BioEssays : news and reviews in molecular, cellular and developmental biology, 15(5), 323–332. [Link]

-

Simmler, L. D., Buser, C. A., Donoghue, E., & Liechti, M. E. (2016). Structure–Activity Relationship of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 75–101. [Link]

-

Zhang, Y., & Liu, J. (2019). An Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol Based on Chiral Porous Organic Cage CC3-R. Molecules (Basel, Switzerland), 24(3), 441. [Link]

-

Harvey, W. R., & Wieczorek, H. (2009). Amino Acid and Neurotransmitter Transporters. Insect pharmacology, 224–228. [Link]

-

Irie, T., Fujisawa, M., & Suzuki, T. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. British journal of pharmacology, 177(23), 5367–5378. [Link]

-

Cha, H. J., & Lee, K. W. (2018). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in pharmacology, 9, 107. [Link]

-

O'Connor, R. D., & Rossiter, S. E. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules (Basel, Switzerland), 27(6), 1993. [Link]

-

Nikum, A. P., Desale, K. R., Patil, U. D., Pawar, Y. A., & Patil, S. L. (2012). Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. Journal of Pharmacy Research, 5(8), 4375–4378. [Link]

-

Zvaina, I. A. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]

-

St. Jude Children's Research Hospital. (2023, November 1). Scientists reveal structures of neurotransmitter transporter. St. Jude Children's Research Hospital. [Link]

- Chinese Patent No. 102942495A. (2013). Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.

-

Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 22, 25–47. [Link]

-

Wikipedia contributors. (2023). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]

-

de Oliveira, J. F., & da Silva, A. B. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 351(1), 141–149. [Link]

-

Owen, D. R., & Wood, D. M. (2015). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS neuroscience & therapeutics, 21(9), 731–735. [Link]

-

Scimemi, A. (2018). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International journal of molecular sciences, 19(7), 1952. [Link]

-

Shulgin, A. T., & Perry, D. E. (2012). Fluorine in psychedelic phenethylamines. Journal of fluorine chemistry, 135, 135–141. [Link]

- Chinese Patent No. 102584622A. (2012). Preparation method of L-2-aminobutanamide hydrochloride.

-

Noreen, S., & Shabbir, M. (2020). Rational Synthesis of B-amino Acids for Biological Activities. Journal of the Chemical Society of Pakistan, 42(03), 442-449. [Link]

-

Dopfer, O. (2006). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The journal of physical chemistry. A, 110(35), 10447–10454. [Link]

- European Patent No. 0924194B1. (2003). Processes for producing optically active 2-amino-1-phenylethanol derivatives.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotransmitters in alcoholism: A review of neurobiological and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid neurotransmitter transporters: structure, function, and molecular diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Scientists reveal structures of neurotransmitter transporter - St. Jude Children’s Research Hospital [stjude.org]

- 12. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]